molecular formula C24H17FN2O4 B11089042 3-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate

3-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate

Cat. No.: B11089042
M. Wt: 416.4 g/mol
InChI Key: ZNSITQJDZICYEN-QGOAFFKASA-N
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Description

3-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound that features a cyano group, a fluorinated aniline moiety, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or the carbonyl group.

    Substitution: The fluorine atom on the aniline ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the fluorinated aniline moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the cyano group, fluorinated aniline, and methoxybenzoate ester makes it distinct from other similar compounds, allowing for unique interactions and applications in various fields.

Properties

Molecular Formula

C24H17FN2O4

Molecular Weight

416.4 g/mol

IUPAC Name

[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H17FN2O4/c1-30-21-11-5-17(6-12-21)24(29)31-22-4-2-3-16(14-22)13-18(15-26)23(28)27-20-9-7-19(25)8-10-20/h2-14H,1H3,(H,27,28)/b18-13+

InChI Key

ZNSITQJDZICYEN-QGOAFFKASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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